3-Bromo-7-fluorobenzo[b]thiophene
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Overview
Description
3-Bromo-7-fluorobenzo[b]thiophene: is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method for preparing 3-Bromo-7-fluorobenzo[b]thiophene involves the direct halogenation of benzo[b]thiophene. This process typically uses bromine and fluorine sources under controlled conditions to selectively introduce the halogen atoms at the desired positions on the benzothiophene ring.
Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions such as the Suzuki-Miyaura reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes or continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-7-fluorobenzo[b]thiophene can undergo various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr)
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions like the Suzuki-Miyaura reaction are commonly used to modify this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents and elevated temperatures.
Cross-Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate are commonly used. Reactions are typically carried out in solvents like toluene or dimethylformamide (DMF) under an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminated benzothiophene derivative, while cross-coupling with a boronic acid can introduce various aryl or alkyl groups.
Scientific Research Applications
Chemistry: 3-Bromo-7-fluorobenzo[b]thiophene is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry: In the material science industry, this compound is investigated for its use in the development of organic semiconductors and light-emitting materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
3-Bromobenzo[b]thiophene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
7-Fluorobenzo[b]thiophene:
3-Chloro-7-fluorobenzo[b]thiophene: Similar structure but with chlorine instead of bromine, which can alter its reactivity and interactions with biological targets.
Uniqueness: 3-Bromo-7-fluorobenzo[b]thiophene is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
3-bromo-7-fluoro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDCTCEGXQORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456888-58-6 |
Source
|
Record name | 3-bromo-7-fluoro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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